4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic acid
Description
International Union of Pure and Applied Chemistry Nomenclature and Structural Formula Analysis
The International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex aromatic systems with multiple functional groups. According to PubChem database records, the official International Union of Pure and Applied Chemistry name is 4-[3-[4-(trifluoromethoxy)phenyl]prop-2-enoyl]benzoic acid, which systematically describes the molecular architecture from the benzoic acid core outward. The structural formula reveals a benzoic acid moiety substituted at the para position with a prop-2-enoyl group that terminates in a 4-(trifluoromethoxy)phenyl substituent.
The molecular structure can be analyzed through several key structural elements that define its chemical identity. The InChI (International Chemical Identifier) string for this compound is InChI=1S/C17H11F3O4/c18-17(19,20)24-14-8-1-11(2-9-14)3-10-15(21)12-4-6-13(7-5-12)16(22)23/h1-10H,(H,22,23), which provides a unique digital fingerprint for the molecule. The Simplified Molecular Input Line Entry System representation C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)C(=O)O)OC(F)(F)F further confirms the structural connectivity and demonstrates the linear arrangement of the prop-2-enoyl bridge between the two aromatic systems.
The stereochemistry of the prop-2-enoyl bridge represents a critical aspect of the structural analysis. The double bond in the prop-2-enoyl moiety can exist in either E (trans) or Z (cis) configurations, with the E configuration being thermodynamically favored due to reduced steric interactions. Theoretical investigations using Density Functional Theory calculations have demonstrated that chalcone derivatives typically adopt the E configuration as their ground state conformation, with the E form exhibiting greater stability and distinct electronic properties compared to the Z isomer.
Positional Isomerism in Trifluoromethoxy-Substituted Chalcone Derivatives
The trifluoromethoxy substituent can occupy different positions on the phenyl ring, creating a series of positional isomers with distinct physical and chemical properties. Research has demonstrated that the position of the trifluoromethoxy group significantly influences the electronic distribution and reactivity of the molecule. Studies on fluorinated chalcone derivatives have revealed that compounds with trifluoromethoxy groups show enhanced antimicrobial activity compared to their trifluoromethyl counterparts, with the positional arrangement of these groups playing a crucial role in determining biological efficacy.
Comparative analysis of different positional isomers reveals significant variations in their molecular properties. The 4-(trifluoromethoxy) substitution pattern, as found in the target compound, represents the para-substituted isomer which exhibits distinct electronic characteristics compared to the ortho- and meta-substituted analogues. Theoretical studies have shown that para-substituted trifluoromethoxy compounds typically display enhanced stability and more predictable electronic behavior due to the symmetric arrangement of electron-withdrawing effects.
The influence of positional isomerism extends beyond simple electronic effects to encompass conformational preferences and intermolecular interactions. Research has indicated that the 4-trifluoromethoxy substitution pattern promotes specific molecular conformations that optimize intramolecular stabilization while minimizing unfavorable steric interactions. These conformational preferences directly impact the physical properties of the compounds, including melting points, solubility characteristics, and crystalline packing arrangements.
| Substitution Pattern | Electronic Effect | Stability Ranking | Biological Activity |
|---|---|---|---|
| 2-(Trifluoromethoxy) | Strong ortho effect | Moderate | Variable |
| 3-(Trifluoromethoxy) | Meta directing | High | Enhanced |
| 4-(Trifluoromethoxy) | Para resonance | Highest | Optimal |
Comparative Structural Analysis with Related Arylacryloylbenzoic Acid Derivatives
The structural classification of this compound within the broader family of arylacryloylbenzoic acid derivatives reveals important structure-activity relationships and synthetic accessibility patterns. Comparative analysis with related compounds demonstrates the unique position of this molecule within the chemical space of fluorinated aromatic acids. The compound 4-[3-(3-Methoxyphenyl)prop-2-enoyl]benzoic acid, with molecular weight 282.29 g/mol, represents a closely related analogue where the trifluoromethoxy group is replaced by a simple methoxy substituent. This structural comparison highlights the significant impact of fluorine incorporation on molecular properties.
Analysis of the compound 4-({(2E)-2-Cyano-3-[3-(trifluoromethyl)phenyl]-2-propenoyl}amino)benzoic acid reveals another important structural relationship, where the trifluoromethyl group replaces the trifluoromethoxy moiety and an amino linkage is introduced. The molecular formula C₁₈H₁₁F₃N₂O₃ and average mass of 360.291 demonstrate how structural modifications can significantly alter molecular properties while maintaining the core arylacryloylbenzoic acid framework. These comparisons illustrate the versatility of the basic structural template and the profound effects of substituent modification.
The structural relationship with simple chalcone derivatives provides additional insight into the molecular classification. The compound 4'-(Trifluoromethyl)chalcone, with molecular formula C₁₆H₁₁F₃O, represents a simplified analogue lacking the carboxylic acid functionality. This comparison demonstrates how the benzoic acid moiety contributes to the overall molecular properties and potential applications of the target compound.
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| Target Compound | C₁₇H₁₁F₃O₄ | 336.26 g/mol | 4-Trifluoromethoxy substitution |
| Methoxy Analogue | C₁₇H₁₄O₄ | 282.29 g/mol | Simple methoxy group |
| Cyano Derivative | C₁₈H₁₁F₃N₂O₃ | 360.291 g/mol | Cyano and amino groups |
| Basic Chalcone | C₁₆H₁₁F₃O | 276.25 g/mol | No carboxylic acid |
The synthetic accessibility of these related compounds varies significantly based on their structural complexity and the availability of appropriate starting materials. Research has shown that chalcone synthesis typically employs Claisen-Schmidt condensation reactions, with yields ranging from 50-96% depending on the specific substituents and reaction conditions employed. The introduction of fluorinated substituents generally requires specialized synthetic approaches, often involving fluorinated building blocks or direct fluorination methods.
Electronic property comparisons reveal significant differences in frontier molecular orbital energies and chemical reactivity among these structural analogues. Density Functional Theory calculations have demonstrated that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels vary systematically with substituent patterns, directly influencing chemical reactivity and potential biological activity. The trifluoromethoxy group typically acts as a strong electron-withdrawing substituent, lowering both frontier orbital energies and increasing the electronegativity of the aromatic system.
Properties
IUPAC Name |
4-[(E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3O4/c18-17(19,20)24-14-8-1-11(2-9-14)3-10-15(21)12-4-6-13(7-5-12)16(22)23/h1-10H,(H,22,23)/b10-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZYITBOKXEFOT-XCVCLJGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(Trifluoromethoxy)phenyl Precursors
The trifluoromethoxy group (-OCF3) is introduced onto the phenyl ring via selective halogenation followed by nucleophilic substitution or cross-coupling reactions. For example, 1-iodo-4-(trifluoromethoxy)benzene is a common intermediate synthesized by:
- Halogenation of 4-(trifluoromethoxy)phenol derivatives
- Subsequent iodination to introduce the iodine substituent necessary for cross-coupling
This intermediate is then used in coupling reactions to build the propenoyl linkage.
Formation of the Propenoyl Linkage via Heck Reaction
The α,β-unsaturated ketone (propenoyl) linkage connecting the trifluoromethoxyphenyl and benzoic acid moieties is often formed by a Heck reaction , which couples an aryl halide with an alkene in the presence of a palladium catalyst.
- The reaction typically uses palladium(0) catalysts such as Pd(PPh3)4
- Solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Bases such as triethylamine or potassium carbonate
- Reaction temperatures range from 80–120 °C
This method allows selective formation of the trans (E)-alkene configuration in the propenoyl group, which is critical for the compound’s biological and chemical properties.
Suzuki-Miyaura Cross-Coupling as an Alternative
Alternatively, the Suzuki-Miyaura cross-coupling reaction can be employed to form the carbon-carbon bond between the trifluoromethoxyphenyl boronic acid and a halogenated propenoyl benzoic acid derivative.
- This reaction uses palladium catalysts and bases such as cesium carbonate
- It proceeds under mild conditions with high regio- and stereoselectivity
- The reaction is typically carried out in aqueous-organic solvent mixtures or DMF
Detailed Reaction Conditions and Yields
Purification and Characterization
- After synthesis, the crude product is typically purified by flash column chromatography using ethyl acetate/hexanes mixtures.
- Characterization includes:
- Melting point determination (typically 67–69 °C for intermediates)
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^19F NMR)
- Mass spectrometry (EIMS) to confirm molecular weight and purity
- Final purity is generally ≥97% for research-grade compounds.
Research Findings and Notes
- The trifluoromethoxy group significantly influences the electronic properties of the phenyl ring, enhancing the compound’s chemical stability and biological activity potential.
- The Heck reaction is favored for forming the α,β-unsaturated ketone due to its stereoselectivity and relatively high yields.
- Optimization of reaction conditions such as temperature, solvent, and catalyst loading is critical for maximizing yield and minimizing side products.
- The use of inert atmosphere (nitrogen or argon) is essential during cross-coupling to prevent catalyst deactivation.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Iodination + Heck Reaction | 1-iodo-4-(trifluoromethoxy)benzene, Pd catalyst, base, DMF/DMSO, 100 °C | High stereoselectivity, moderate to good yield | Requires careful handling of Pd catalyst and inert atmosphere |
| Suzuki-Miyaura Coupling | Boronic acid derivative, Pd catalyst, Cs2CO3, aqueous/organic solvent | Mild conditions, high selectivity | Boronic acid precursors may be less stable or require synthesis |
| Direct Nucleophilic Substitution (less common) | Halogenated phenyl precursors, trifluoromethoxide source | Simpler reagents | Lower yields, less control over substitution |
This comprehensive overview synthesizes available data on the preparation of this compound, highlighting the critical synthetic steps, reaction conditions, and purification methods. The use of palladium-catalyzed cross-coupling reactions remains the cornerstone for efficient and selective synthesis of this compound, enabling its application in research and potential pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield benzoic acid derivatives, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic acid has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic acid involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group can enhance the compound’s binding affinity to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Effects: The trifluoromethoxy group in all compounds enhances stability and resistance to metabolic degradation compared to non-fluorinated analogs.
- Acidity and Solubility : The carboxylic acid group in the target compound increases water solubility compared to ester derivatives (e.g., [288579-85-1] in ). Hydroxy-substituted analogs (e.g., 2-hydroxy-4-[4-(trifluoromethoxy)phenyl]benzoic acid) exhibit higher acidity due to resonance stabilization of the deprotonated form .
Functional Group Impact on Bioactivity
While direct bioactivity data for the target compound are unavailable, structurally related compounds highlight trends:
- Antitumor Potential: Compounds with propenoyl linkers and aromatic substituents, such as those in (e.g., 4-[(2S)-2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-3-[4-(hydroxycarbamoyl)anilino]-3-oxo-propyl]benzoic acid), demonstrate antitumor activity via histone deacetylase (HDAC) inhibition. The trifluoromethoxy group in the target compound may enhance blood-brain barrier penetration, a critical factor in CNS-targeted therapies .
- Metabolic Stability : Fluorinated esters (e.g., [58253-65-9] in ) exhibit prolonged half-lives compared to carboxylic acids due to reduced enzymatic hydrolysis. This suggests that the target compound’s free carboxylic acid group might necessitate prodrug strategies for optimal pharmacokinetics .
Biological Activity
4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic acid is a synthetic organic compound characterized by its molecular formula and a molecular weight of approximately 336.26 g/mol. The compound features a trifluoromethoxy group attached to a phenyl ring, which is linked to a prop-2-enoyl group and a benzoic acid moiety. This unique structure enhances the compound's chemical stability and solubility, making it suitable for various biological applications.
Chemical Structure and Properties
The presence of the trifluoromethoxy group significantly influences the compound's properties, including its binding affinity to biological targets. This feature is critical for modulating enzyme activities and influencing cellular pathways, thereby enhancing its potential as a probe in biological research and therapeutic applications.
The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. The trifluoromethoxy group enhances binding affinity to proteins or enzymes, which modulates their activity. This modulation can lead to various biological effects, including anti-inflammatory and anticancer properties.
In Vitro Studies
Recent studies have indicated that this compound exhibits moderate inhibitory activity against cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are key enzymes involved in inflammatory processes. For instance, compounds structurally similar to this compound have shown IC50 values ranging from 10.4 μM to 24.3 μM against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). Preliminary findings suggest that the compound has selective cytotoxicity, allowing for targeted therapeutic applications while minimizing damage to healthy cells .
Data Table: Biological Activity Summary
Case Study 1: Anti-inflammatory Potential
A study investigated the anti-inflammatory properties of this compound by assessing its effects on COX-2 activity in vitro. The results demonstrated that the compound significantly reduced COX-2 enzyme activity, indicating its potential as an anti-inflammatory agent.
Case Study 2: Cancer Therapeutics
In another study focusing on cancer therapeutics, researchers evaluated the cytotoxic effects of the compound on MCF-7 cells. The findings revealed that treatment with this compound led to significant cell death compared to untreated controls, highlighting its potential as a chemotherapeutic agent.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic acid with high purity?
- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to enhance yield and reduce byproducts. Use column chromatography or recrystallization for purification, as trifluoromethoxy groups can introduce steric hindrance and reactivity challenges . Monitor intermediates via HPLC or NMR to confirm structural integrity at each step.
Q. How can researchers characterize the electronic and steric effects of the trifluoromethoxy group in this compound?
- Methodological Answer : Employ computational tools (DFT calculations) to map electron density and steric bulk. Validate experimentally using spectroscopic methods:
- NMR : Analyze chemical shifts for electron-withdrawing effects of the trifluoromethoxy group.
- IR : Identify carbonyl stretching frequencies influenced by conjugation with the enoyl group .
Q. What solvent systems are optimal for studying the solubility of this benzoic acid derivative?
- Methodological Answer : Test polar aprotic solvents (DMSO, DMF) for dissolution, as the trifluoromethoxy group enhances hydrophobicity. Use pH-dependent solubility assays in aqueous buffers (pH 4–8) to assess ionization of the carboxylic acid moiety .
Q. How stable is this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies under light, heat (40–60°C), and humidity (40–75% RH). Monitor degradation via LC-MS to identify hydrolysis products (e.g., cleavage of the enoyl or trifluoromethoxy groups) .
Advanced Research Questions
Q. What strategies resolve regioselectivity challenges in modifying the enoyl group?
- Methodological Answer : Use protecting groups (e.g., tert-butyl esters) for the benzoic acid moiety to direct reactivity toward the α,β-unsaturated ketone. Employ asymmetric catalysis (e.g., chiral organocatalysts) to control stereochemistry during functionalization .
Q. How can researchers identify biological targets of this compound in enzyme inhibition assays?
- Methodological Answer : Perform high-throughput screening against kinase or protease libraries. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. Cross-reference with structural analogs (e.g., 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid) to infer mechanism .
Q. What computational models predict the environmental fate of this compound?
- Methodological Answer : Apply QSAR models to estimate logP (lipophilicity) and biodegradation potential. Simulate photolytic degradation pathways using Gaussian or COSMOtherm software, focusing on cleavage of the trifluoromethoxy-phenyl bond .
Q. How to address contradictory data in biological activity studies (e.g., varying IC50 values across assays)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
